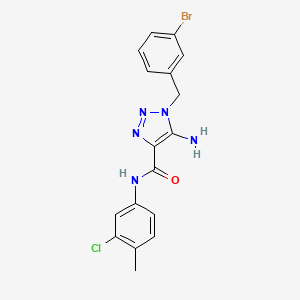![molecular formula C19H21N3O4 B2829529 2-[6-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetonitrile CAS No. 898442-34-7](/img/structure/B2829529.png)
2-[6-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[6-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetonitrile, also known as MP-10, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. MP-10 belongs to the class of pyranopyrazine derivatives and has been reported to possess various biological activities.
Scientific Research Applications
Alpha1-Adrenergic Receptors (α1-ARs) Modulation
Alpha1-adrenergic receptors (α1-ARs) play a crucial role in smooth muscle contraction within blood vessels, the lower urinary tract, and the prostate . These receptors are targets for endogenous neurotransmitters like noradrenaline and epinephrine . The compound may have potential applications in modulating α1-ARs, which could impact conditions related to vascular tone, urinary function, and prostate health.
Urapidil Synthesis
Interestingly, an improved synthetic route to urapidil (a known α1-AR antagonist) involves the addition reaction of 1-(2-methoxyphenyl)piperazine and oxetane in acetonitrile, leading to the formation of 3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-ol . This suggests that compounds with similar structural motifs, like our target compound, could be explored for their potential as α1-AR modulators.
Mechanism of Action
Target of Action
The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and have been cloned and characterized into three different subtypes, namely α1A-, α1B- and α1D-ARs . The primary function of AR is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its target, the alpha1-adrenergic receptors, by acting as a ligand . Most of the novel compounds, including this one, showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM . This interaction results in the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .
Biochemical Pathways
The activation or blockade of alpha1-adrenergic receptors affects various biochemical pathways. These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . They are associated with numerous neurodegenerative and psychiatric conditions . Therefore, alpha1-AR is a significant target for new central nervous system (CNS) drug discovery .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties were identified through in silico docking and molecular dynamics simulations, along with binding data . These properties influence the bioavailability of the compound. The results highlighted six compounds that exhibited an acceptable pharmacokinetic profile for advanced investigation as potential alpha1-adrenergic receptor antagonists .
Result of Action
The result of the compound’s action is the modulation of the alpha1-adrenergic receptors’ activity. This modulation can lead to the treatment of various neurological conditions . The compound’s high affinity for these receptors suggests that it could have a significant therapeutic effect .
properties
IUPAC Name |
2-[6-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-24-18-5-3-2-4-16(18)22-9-7-21(8-10-22)13-15-12-17(23)19(14-26-15)25-11-6-20/h2-5,12,14H,7-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHIXHDHYSBBIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=CC(=O)C(=CO3)OCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

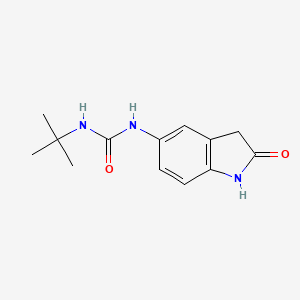
![Methyl 2-(5-bromothiophene-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2829450.png)
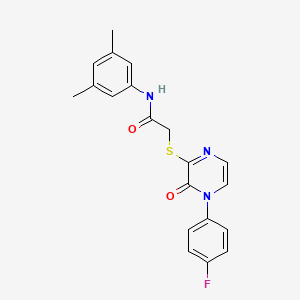


![(E)-1-(4-methylbenzyl)-3-(((3-(trifluoromethyl)phenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2829456.png)

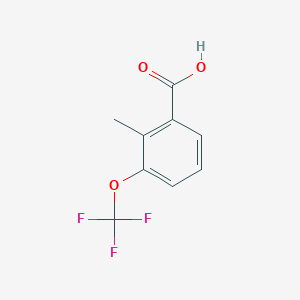
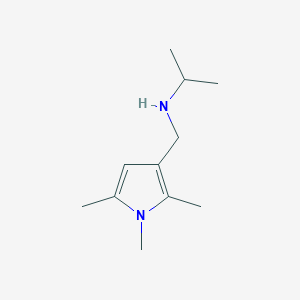
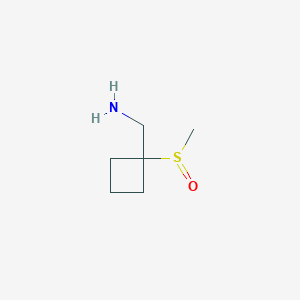
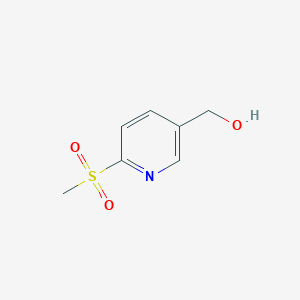

![2-methoxy-4,5-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2829467.png)
